molecular formula C20H15ClN2O5S B3550739 4-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)benzamide

4-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B3550739
M. Wt: 430.9 g/mol
InChI Key: PSZRKWQMTHACBW-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)benzamide is a chemical compound known for its potent inhibitory effects on leukotriene biosynthesis. Leukotrienes are inflammatory mediators that play a crucial role in various physiological and pathological processes. This compound has been extensively studied for its potential therapeutic applications in diseases such as cancer, inflammation, and cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)benzamide typically involves the condensation of 4-chlorobenzenesulfonyl chloride with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Triethylamine, dichloromethane, room temperature.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Oxidation: Potassium permanganate, acidic conditions.

Major Products Formed

    Reduction: 4-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-aminophenyl)benzamide.

    Oxidation: 4-(4-chlorophenyl)sulfonyl-N-(2-carboxy-5-nitrophenyl)benzamide.

Scientific Research Applications

4-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications:

    Cancer Research: The compound inhibits the growth of various cancer cells, including prostate, breast, and lung cancer cells, by inhibiting leukotriene biosynthesis.

    Anti-inflammatory Effects: It reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, making it a potential treatment for diseases like arthritis, asthma, and inflammatory bowel disease.

    Cardiovascular Diseases: The compound has shown potential in reducing atherosclerosis by inhibiting leukotriene biosynthesis.

Mechanism of Action

4-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)benzamide exerts its effects by inhibiting leukotriene biosynthesis. It binds to 5-lipoxygenase-activating protein (FLAP), a crucial enzyme in the leukotriene biosynthesis pathway. FLAP is responsible for the translocation of arachidonic acid to 5-lipoxygenase, the enzyme responsible for leukotriene biosynthesis. By inhibiting FLAP, the compound effectively reduces the production of leukotrienes.

Comparison with Similar Compounds

Similar Compounds

    MK-886: Another potent inhibitor of leukotriene biosynthesis with similar applications in cancer and inflammation research.

    Zileuton: A 5-lipoxygenase inhibitor used in the treatment of asthma.

    Montelukast: A leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.

Uniqueness

4-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)benzamide is unique due to its dual inhibitory effects on both leukotriene biosynthesis and inflammatory mediator production. This dual action makes it a promising candidate for the treatment of various inflammatory and cancerous conditions.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5S/c1-13-2-7-16(23(25)26)12-19(13)22-20(24)14-3-8-17(9-4-14)29(27,28)18-10-5-15(21)6-11-18/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZRKWQMTHACBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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